molecular formula C9H8BrNO B13967617 6-Bromo-2,3-dihydroisoquinolin-4(1H)-one

6-Bromo-2,3-dihydroisoquinolin-4(1H)-one

Cat. No.: B13967617
M. Wt: 226.07 g/mol
InChI Key: QJDFAARTSNINMO-UHFFFAOYSA-N
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Description

6-Bromo-2,3-dihydroisoquinolin-4(1H)-one is a brominated derivative of dihydroisoquinolinone. Isoquinolinones are a class of compounds known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3-dihydroisoquinolin-4(1H)-one typically involves the bromination of 2,3-dihydroisoquinolin-4(1H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3-dihydroisoquinolin-4(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form 2,3-dihydroisoquinolin-4(1H)-one.

    Oxidation Reactions: Oxidation can lead to the formation of isoquinolin-4-one derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Various substituted isoquinolinones.

    Reduction: 2,3-Dihydroisoquinolin-4(1H)-one.

    Oxidation: Isoquinolin-4-one derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Bromo-2,3-dihydroisoquinolin-4(1H)-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydroisoquinolin-4(1H)-one: The non-brominated parent compound.

    6-Chloro-2,3-dihydroisoquinolin-4(1H)-one: A chlorinated analogue.

    6-Fluoro-2,3-dihydroisoquinolin-4(1H)-one: A fluorinated analogue.

Uniqueness

6-Bromo-2,3-dihydroisoquinolin-4(1H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can enhance the compound’s ability to interact with biological targets and may improve its pharmacokinetic properties.

Properties

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

6-bromo-2,3-dihydro-1H-isoquinolin-4-one

InChI

InChI=1S/C9H8BrNO/c10-7-2-1-6-4-11-5-9(12)8(6)3-7/h1-3,11H,4-5H2

InChI Key

QJDFAARTSNINMO-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)Br)C(=O)CN1

Origin of Product

United States

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